molecular formula C10H9NO B1215866 2-(1H-indol-3-yl)acetaldehyde CAS No. 2591-98-2

2-(1H-indol-3-yl)acetaldehyde

Cat. No.: B1215866
CAS No.: 2591-98-2
M. Wt: 159.18 g/mol
InChI Key: WHOOUMGHGSPMGR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(1H-indol-3-yl)acetaldehyde, also known as Indole-3-acetaldehyde, is a substrate for several enzymes including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, amiloride-sensitive amine oxidase, aldehyde dehydrogenase (mitochondrial), fatty aldehyde dehydrogenase, 4-trimethylaminobutyraldehyde dehydrogenase, aldehyde dehydrogenase (dimeric NADP-preferring), aldehyde dehydrogenase family 7 member A1, amine oxidase A, aldehyde dehydrogenase 1A3 and membrane copper amine oxidase . These enzymes play crucial roles in various biochemical pathways.

Mode of Action

For instance, it can act as a substrate for various dehydrogenases, which are enzymes that catalyze the removal of hydrogen atoms from a particular molecule .

Biochemical Pathways

This compound is an intermediate metabolite in the metabolism of tryptophan . Tryptophan is an essential amino acid that serves as a precursor for many bioactive substances, including serotonin and melatonin. The metabolism of tryptophan involves several steps, and this compound plays a role in these biochemical pathways .

Pharmacokinetics

Given its role as an intermediate metabolite in tryptophan metabolism, it is likely that it is rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. As a substrate for various enzymes, it can influence the activity of these enzymes and thus affect the overall biochemical pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect enzyme activity and thus influence the action of this compound . .

Biochemical Analysis

Biochemical Properties

2-(1H-indol-3-yl)acetaldehyde is involved in several biochemical reactions. It interacts with various enzymes, including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, and amiloride-sensitive amine oxidase . These interactions are crucial for the compound’s role in metabolic pathways, particularly in the conversion of tryptophan to indole-3-acetic acid, a key plant hormone . The nature of these interactions involves the oxidation of this compound to indole-3-acetic acid, facilitated by the aforementioned enzymes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anti-inflammatory properties by modulating inflammatory signaling pathways. Additionally, it has been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. The compound also shows promise in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, to modulate their activity . For instance, it acts as a substrate for aldehyde dehydrogenase, leading to the production of indole-3-acetic acid . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathways of tryptophan. It is an intermediate in the conversion of tryptophan to indole-3-acetic acid, a process that involves several enzymes, including tryptophan aminotransferase and aldehyde dehydrogenase . This compound also affects metabolic flux by influencing the levels of other metabolites in the tryptophan pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1H-indol-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the substitution of the methyl hydrogen on acetaldehyde with an indol-3-yl group . Another method includes the reaction of tryptophol with oxidizing agents to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indol-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-indol-3-yl)acetaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in the study of metabolic pathways involving tryptophan.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • Indole-3-acetaldehyde
  • Indole-3-acetic acid
  • Indole-3-ethanol
  • Indole-3-carboxaldehyde

Comparison: 2-(1H-indol-3-yl)acetaldehyde is unique due to its specific role as an intermediate in tryptophan metabolism. While similar compounds like indole-3-acetaldehyde and indole-3-acetic acid also participate in metabolic pathways, this compound is distinct in its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOOUMGHGSPMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180582
Record name Indoleacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoleacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2591-98-2
Record name Indole-3-acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2591-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoleacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoleacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLE-3-ACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indoleacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of cowpea aphids (Aphis craccivora) on broad bean plants affect the release of volatile organic compounds?

A1: The study by [] demonstrates that broad bean plants infested with A. craccivora release a blend of volatile organic compounds, including 2-(1H-indol-3-yl)acetaldehyde. Interestingly, these volatiles are emitted not only from the site of aphid feeding but also systemically from undamaged leaves, indicating a plant-wide defense response. [] This suggests that this compound, along with other emitted volatiles, may play a role in attracting natural enemies of the aphids, such as coccinellid predators, to the infested plant. []

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